8-Chloro-4-methylquinoline-3-carboxylic acid
Overview
Description
8-Chloro-4-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO2 . It is a derivative of quinoline, a class of compounds that have been found to possess diverse pharmacological properties .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, often involves several steps such as Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions . The yield of the synthesized compound can vary depending on the specific conditions and reactants used .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The compound also contains a chlorine atom and a methyl group attached to the quinoline core, as well as a carboxylic acid group .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 221.64 . Further physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.Scientific Research Applications
Photodegradation Studies
Research into quinolinecarboxylic acid derivatives, closely related to 8-Chloro-4-methylquinoline-3-carboxylic acid, has shown their photodegradation in aqueous solutions. Studies focused on the effect of UV and sunlight irradiation in the presence of titanium dioxide, revealing that certain derivatives undergo rapid degradation through decarboxylation reactions. This photodegradation is influenced by the presence of dissolved organic carbon, which affects the reaction rate due to the adsorption of the herbicide on organic components (Pinna & Pusino, 2012).
Mass Spectrometric Analysis
The gas-phase reactions of substituted isoquinolines, structurally similar to this compound, have been explored using ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. This research provides insights into the favored formation of carboxylic acids in the gas phase and proposes mechanisms for these reactions, which are valuable for characterizing structurally related compounds or metabolic products (Thevis et al., 2008).
Phosphorescent Emission Studies
Studies on phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands, which are related to this compound, highlight their extraordinary photophysical properties. These complexes show significant phosphorescent emissions, which are explored for their potential applications in optoelectronic devices (Małecki et al., 2015).
Crystal Structure Analysis
The role of pKa in determining the crystal structures of hydrogen-bonded compounds, including those formed with quinoline derivatives similar to this compound, has been examined. This research provides a deeper understanding of how different chloro- and nitro-substituted benzoic acids interact with quinoline derivatives to form structured compounds through hydrogen bonding (Ishida, 2021).
Future Directions
Quinoline derivatives, including 8-Chloro-4-methylquinoline-3-carboxylic acid, have potential for further investigation due to their diverse biological activities. Future research could focus on improving the synthesis methods, exploring new biological activities, and developing new drugs based on the quinoline scaffold .
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry . They can interact with various biological targets, including enzymes, receptors, and ion channels. The specific target of “8-Chloro-4-methylquinoline-3-carboxylic acid” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of quinoline derivatives can vary widely depending on their specific structure and the biological target they interact with. They may inhibit or activate their target, leading to a change in the biological function of the target .
Biochemical Pathways
The affected pathways would depend on the specific biological target of the compound. Quinoline derivatives can affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological target and the biochemical pathways affected. These effects could range from changes in enzyme activity to alterations in cell signaling or gene expression .
Biochemical Analysis
Biochemical Properties
8-Chloro-4-methylquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, affecting their function and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression. The compound also impacts cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific biomolecules. It inhibits the activity of certain enzymes by occupying their active sites, preventing substrate binding. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions lead to alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in specific tissues, influencing its localization and activity. These interactions are crucial for its therapeutic efficacy and safety .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. These factors play a critical role in determining the compound’s biological effects .
Properties
IUPAC Name |
8-chloro-4-methylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-7-3-2-4-9(12)10(7)13-5-8(6)11(14)15/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQBUGARAURYKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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